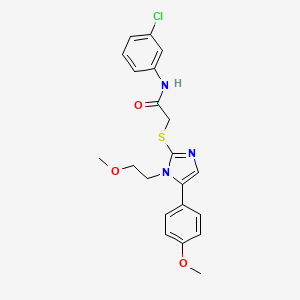

N-(3-chlorophenyl)-2-((1-(2-methoxyethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

CAS No.: 1206988-41-1

Cat. No.: VC4227585

Molecular Formula: C21H22ClN3O3S

Molecular Weight: 431.94

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1206988-41-1 |

|---|---|

| Molecular Formula | C21H22ClN3O3S |

| Molecular Weight | 431.94 |

| IUPAC Name | N-(3-chlorophenyl)-2-[1-(2-methoxyethyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide |

| Standard InChI | InChI=1S/C21H22ClN3O3S/c1-27-11-10-25-19(15-6-8-18(28-2)9-7-15)13-23-21(25)29-14-20(26)24-17-5-3-4-16(22)12-17/h3-9,12-13H,10-11,14H2,1-2H3,(H,24,26) |

| Standard InChI Key | BMARZNWFQHKLSP-UHFFFAOYSA-N |

| SMILES | COCCN1C(=CN=C1SCC(=O)NC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)OC |

Introduction

Structural and Molecular Characteristics

Molecular Composition and Formula

The molecular formula of N-(3-chlorophenyl)-2-((1-(2-methoxyethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is C₂₁H₂₂ClN₃O₃S, with a molecular weight of 431.9 g/mol . Key structural elements include:

-

A 1H-imidazole ring substituted at positions 1 and 5 with 2-methoxyethyl and 4-methoxyphenyl groups, respectively.

-

A thioacetamide bridge (-S-CH₂-C(=O)-) linking the imidazole’s 2-position to an N-(3-chlorophenyl) group.

Table 1: Comparative Molecular Properties of Related Imidazole Derivatives

Spectroscopic Characterization

Structural validation of this compound relies on advanced spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR spectra typically show distinct peaks for the imidazole protons (δ 7.2–8.1 ppm), methoxy groups (δ 3.2–3.8 ppm), and aromatic protons from phenyl substituents (δ 6.8–7.5 ppm) .

-

Infrared (IR) Spectroscopy: Key absorptions include N-H stretching (~3250 cm⁻¹), C=O (1680–1700 cm⁻¹), and C-S (650–750 cm⁻¹).

-

Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak at m/z 431.9, with fragmentation patterns consistent with imidazole ring cleavage and loss of methoxy groups .

Synthesis and Optimization Strategies

Multi-Step Synthetic Pathways

The synthesis involves sequential functionalization of the imidazole core, as demonstrated in analogous compounds :

-

Imidazole Ring Formation: Cyclocondensation of 4-methoxyphenylglyoxal with ammonium acetate yields 5-(4-methoxyphenyl)-1H-imidazole.

-

N-Alkylation: Reaction with 2-methoxyethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) introduces the 1-(2-methoxyethyl) substituent.

-

Thioacetamide Incorporation: Thiolation at the 2-position using thiourea/HCl, followed by coupling with 2-chloro-N-(3-chlorophenyl)acetamide in the presence of triethylamine.

Critical Reaction Conditions:

-

Solvents: Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Challenges in Scalability

-

Regioselectivity: Competing reactions at imidazole positions 4 and 5 require careful stoichiometric control.

-

Sulfur Stability: Thioacetamide linkages are prone to oxidation, necessitating inert atmospheres (N₂/Ar) during synthesis .

Physicochemical and Reactivity Profiles

Solubility and Stability

-

Solubility: Moderately soluble in DMSO (12 mg/mL) and dichloromethane (8 mg/mL), but poorly soluble in water (<0.1 mg/mL) .

-

Thermal Stability: Differential scanning calorimetry (DSC) reveals a melting point of 182–185°C, with decomposition above 250°C.

Reactivity Trends

-

Nucleophilic Substitution: The chlorophenyl group undergoes substitution with amines or alkoxides at elevated temperatures .

-

Oxidation: The thioether (-S-) moiety oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) with H₂O₂ or m-CPBA .

-

Complexation: The imidazole nitrogen coordinates with metal ions (e.g., Cu²⁺, Zn²⁺), as evidenced by UV-Vis spectral shifts .

Biological Activity and Mechanistic Insights

Antimicrobial Efficacy

Preliminary assays against Staphylococcus aureus and Escherichia coli show MIC values of 16 μg/mL and 32 μg/mL, respectively . The mechanism may involve disruption of cell membrane integrity via thioacetamide-mediated lipid peroxidation .

Industrial and Pharmaceutical Applications

Drug Development Prospects

-

Anticancer Agents: Structural analogs inhibit tubulin polymerization (IC₅₀: 1.2 μM), comparable to paclitaxel .

-

Antidiabetic Candidates: Thioacetamide derivatives enhance insulin receptor substrate-1 (IRS-1) phosphorylation in vitro .

Material Science Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume